2-Ethoxynaphthalen-1-amine

Description

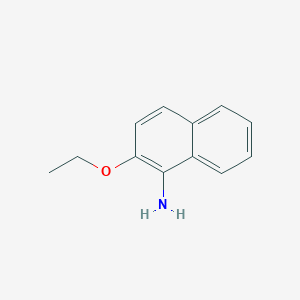

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOWYJFPLMIKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151991 | |

| Record name | 2-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-30-9 | |

| Record name | 2-Ethoxy-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxynaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethoxy-1-naphthalenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7N63CR53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 2 Ethoxynaphthalen 1 Amine

Classical and Contemporary Approaches to 2-Ethoxynaphthalen-1-amine Construction

The synthesis of this compound is accessible through multi-step procedures that begin with functionalized naphthalenes. These approaches include well-established reduction techniques and more modern direct amination methods.

A prevalent and classical strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor. This two-step process typically starts with 2-ethoxynaphthalene.

The key steps are:

Nitration: 2-Ethoxynaphthalene undergoes electrophilic aromatic substitution, where a nitro group (–NO₂) is introduced onto the naphthalene (B1677914) ring, typically at the 1-position, to form 1-nitro-2-ethoxynaphthalene.

Reduction: The resulting nitro compound is then reduced to the primary amine. ontosight.ai This transformation can be accomplished using various reducing agents. A common method is catalytic hydrogenation, employing catalysts like Palladium on carbon (Pd/C) with hydrogen gas. Another approach is the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl).

A related reductive strategy involves the nitrosation of a hydroxyl-substituted naphthalene followed by reduction. For instance, a process for preparing the analogous 1-amino-2-ethoxy-naphthalene-6-sulphonic acid involves the reduction of 1-nitroso-2-hydroxy-naphthalene-6-sulphonic acid with iron in the presence of hydrochloric acid. google.com This highlights the utility of reducing nitrogen-containing functional groups to form the target amine.

Reductive amination of an aldehyde precursor also serves as a viable pathway. This involves reacting 6-ethoxy-1-naphthaldehyde with an amine source like ammonium (B1175870) acetate (B1210297) in the presence of a reducing agent such as sodium cyanoborohydride to yield the primary amine.

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reaction Type |

| 2-Ethoxynaphthalene | 1. Nitrating Agent (e.g., HNO₃/H₂SO₄) 2. Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl) | 1-Nitro-2-ethoxynaphthalene | This compound | Nitration followed by Reduction ontosight.ai |

| 2-Hydroxy-naphthalene-6-sulphonic acid | 1. NaNO₂/HCl 2. Fe/HCl | 1-Nitroso-2-hydroxy-naphthalene-6-sulphonic acid | 1-Amino-2-hydroxy-naphthalene-6-sulphonic acid | Nitrosation followed by Reduction google.com |

| 6-Ethoxy-1-naphthaldehyde | Ammonium Acetate, Sodium Cyanoborohydride | Imine intermediate | 6-Ethoxynaphthalen-1-amine | Reductive Amination |

Direct amination involves the introduction of an amino group onto the naphthalene ring in a single step, bypassing the need for a nitro intermediate. These methods often rely on transition-metal catalysis.

While highly desirable for their efficiency, direct amination of electron-rich alkoxy-naphthalenes can be challenging. For example, studies on nickel-catalyzed amination of naphthyl pivalates (a derivative of naphthol) using benzophenone (B1666685) imine as the nitrogen source have shown that substrates with more inert C–O bonds, such as 2-methoxynaphthalene (B124790) and 2-ethoxynaphthalene, failed to produce the desired primary amine under the tested conditions. kaust.edu.sa This indicates that activating the C-O bond, for instance by converting the phenol (B47542) to a pivalate (B1233124) or sulfamate, is crucial for this type of nickel-catalyzed C-N bond formation. kaust.edu.sa

Synthesis of Schiff Base Derivatives Incorporating the 2-Ethoxynaphthalen-1-yl Moiety

The primary amine functionality of this compound makes it an excellent building block for synthesizing imines, commonly known as Schiff bases. These compounds are formed through the condensation of the amine with a carbonyl compound.

Condensation Reactions with Carbonyl Compounds (e.g., 2-ethoxy-1-naphthaldehyde)

The formation of a Schiff base from this compound involves a nucleophilic addition-elimination reaction with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium toward the imine product. libretexts.org

A representative reaction is the condensation of an amine with an aldehyde. For example, a Schiff base has been synthesized by refluxing 2-ethoxy-1-naphthaldehyde (B42516) with 5,6,7,8-tetrahydro-1-naphtylamine in ethanol. nih.goviucr.org The reaction mixture was stirred for several hours under reflux, and the product was isolated upon cooling and evaporation. nih.goviucr.org This same principle applies to the reaction of this compound with various aldehydes and ketones to generate a diverse library of Schiff bases.

The general reaction is as follows: this compound + R-CHO (Aldehyde) ⇌ (E)-N-[(R)methylidene]-2-ethoxynaphthalen-1-amine + H₂O

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Solvent | Conditions | Product Type |

| 5,6,7,8-Tetrahydro-1-naphtylamine | 2-Ethoxy-1-naphthaldehyde | Ethanol | Reflux, 5 hours | Schiff Base nih.goviucr.org |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid | Reflux, >8 hours | Schiff Base nih.gov |

| Primary Amine | Aldehyde or Ketone | Various | Acid catalysis, water removal | Imine (Schiff Base) masterorganicchemistry.comlibretexts.org |

Stereoselective Synthesis of Imine Linkages (e.g., E-configuration)

The C=N double bond of an imine can exist as either (E) or (Z) geometric isomers. In the synthesis of Schiff bases from aldehydes and primary amines, there is often a strong preference for the formation of the more sterically stable (E)-isomer. psu.edu

In the crystal structure analysis of the Schiff base formed between 2-ethoxy-1-naphthaldehyde and 5,6,7,8-tetrahydro-1-naphtylamine, the compound was explicitly identified as the (E)-isomer. nih.goviucr.org This stereoselectivity is a common feature in imine synthesis, where the larger substituents on the carbon and nitrogen atoms of the double bond orient themselves on opposite sides to minimize steric hindrance. This inherent thermodynamic preference often leads to the (E)-configuration as the major or exclusive product without the need for complex stereocontrol strategies.

Advanced Functionalization of Naphthalene-1-amine Frameworks

The this compound framework is amenable to further chemical modification, allowing for the creation of more complex molecules. The reactivity of the naphthalene ring system and the amino group can be exploited for various functionalization reactions.

The amino group (–NH₂) can undergo a variety of transformations:

N-Alkylation or N-Arylation: To form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Furthermore, the naphthalene ring itself remains susceptible to electrophilic substitution, although the positions of further substitution will be directed by both the activating amino and ethoxy groups. The development of advanced electrochemical methods, such as using alternating current (AC) electrolysis, offers a way to control one-electron versus two-electron oxidation pathways of amines, enabling selective functionalization like α-C-H arylation. nih.gov Such modern techniques could potentially be applied to derivatives of the naphthalene-1-amine framework to achieve novel transformations.

Regioselective C-H Functionalization of Naphthylamine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-N bonds without the need for pre-functionalized starting materials. mdpi.comresearchgate.net This approach is particularly valuable for the synthesis of complex naphthalene derivatives, where regioselectivity can be precisely controlled. researchgate.netresearchgate.net The use of directing groups, which temporarily coordinate to a metal catalyst and position it to activate a specific C-H bond, is a common and effective strategy. mdpi.comnih.gov

Transition metals, particularly palladium and silver, are widely employed to catalyze the regioselective amination of C-H bonds in naphthylamine derivatives. These methods often utilize a bidentate directing group, such as picolinamide (B142947), to achieve high selectivity for a specific position on the naphthalene ring. mdpi.comacs.org

Palladium-catalyzed protocols have been successfully developed for the C8 amination of 1-naphthylamine (B1663977) derivatives. acs.org In these reactions, the picolinamide directing group is crucial for the regioselective transformation, enabling the synthesis of 1,8-naphthalenediamine derivatives. acs.org

Silver(I) catalysis offers a facile and efficient alternative for the C4-H amination of 1-naphthylamine derivatives using azodicarboxylates as the aminating agent. mdpi.commdpi.com A notable advantage of this method is that it can proceed smoothly at room temperature without the need for a base or an external oxidant. mdpi.comresearchgate.net The reaction is believed to occur through a self-redox process, affording the 4-aminated products in good to excellent yields. mdpi.com The picolinamide auxiliary is also key to the success of this transformation. mdpi.comnih.gov

Table 1: Transition Metal-Catalyzed C-H Amination of Naphthylamine Derivatives

| Catalyst/Metal | Directing Group | Position | Aminating Agent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Picolinamide | C8 | Secondary Aliphatic Amines | Base required | acs.org |

A significant advancement in C-H functionalization is the development of atroposelective methods, which control the three-dimensional arrangement of substituents around a chiral axis. Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for such transformations. researchgate.netnih.govresearchgate.net

Researchers have developed a CPA-catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. researchgate.netnih.gov This strategy allows for the construction of N-C atroposelective nonbiaryl naphthalene-1,2-diamines with high yields and enantioselectivities. nih.gov The success of this method relies on a combination of π-π interactions and dual hydrogen bonds between the substrate, the catalyst, and the aminating reagent, which creates a well-defined chiral environment. researchgate.netnih.gov The resulting N-C atropisomers are often stabilized by an intramolecular hydrogen bond. nih.gov This approach represents a powerful strategy for creating axially chiral compounds, which are valuable as chiral ligands and in medicinal chemistry. researchgate.netmdpi.com

Table 2: CPA-Catalyzed Atroposelective C-H Amination of N-aryl-2-naphthylamines

| Catalyst Type | Reactants | Product Type | Key Features | Reference |

|---|

Nucleophilic Substitution Strategies for Amine Formation

Nucleophilic aromatic substitution provides a more traditional pathway to amine synthesis. numberanalytics.com This method typically involves the displacement of a leaving group, such as a halogen, from the aromatic ring by a nitrogen nucleophile like ammonia (B1221849) or an amine. chemguide.co.uk

In the context of naphthalene derivatives, this strategy can be employed by reacting a halogenated ethoxynaphthalene with an amine source. For instance, a compound like 2-bromo-6-ethoxynaphthalene (B180342) can undergo nucleophilic aromatic substitution with ammonia or other amines, often catalyzed by copper complexes, to introduce the amino group. The reaction conditions, such as the choice of solvent (e.g., polar aprotic solvents like DMSO) and temperature, are critical for achieving good yields. However, direct alkylation of amines can sometimes lead to multiple substitutions, forming secondary and tertiary amines as byproducts. chemguide.co.uklibretexts.org To circumvent this, methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion as a protected form of ammonia, can provide a more controlled route to primary amines. libretexts.org

Reductive Amination Pathways for Alkylation

Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the initial reaction of the carbonyl compound with an amine to form an imine, which is then reduced to the target amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, this pathway would begin with the corresponding aldehyde, 2-ethoxy-1-naphthaldehyde. nih.goviucr.org This aldehyde can be reacted with an ammonia source (such as ammonium acetate) to form an imine intermediate. The imine is then reduced in situ using a suitable reducing agent. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com This method offers high selectivity and generally proceeds under mild conditions. wikipedia.org

Table 3: Reductive Amination for Amine Synthesis

| Starting Material | Reagents | Intermediate | Reducing Agent | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde or Ketone | Ammonia or Primary/Secondary Amine | Imine/Enamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Primary, Secondary, or Tertiary Amine | wikipedia.orglibretexts.org |

Structural Elucidation and Supramolecular Interactions of 2 Ethoxynaphthalen 1 Amine Compounds

Advanced X-ray Crystallographic Analysis of Derivatives

Molecular Conformation and Dihedral Angles in the Solid State

The solid-state conformation of these derivatives is largely defined by the spatial arrangement of the naphthalene (B1677914) ring system and its substituents. A key feature is the dihedral angle between the naphthalene core and other attached ring systems, which dictates the degree of molecular twisting.

For instance, in the Schiff base derivative, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, the two ring systems are significantly twisted relative to each other, with a measured dihedral angle of 51.40 (11)°. nih.govresearchgate.netscienceopen.com This pronounced twist is a defining characteristic of its molecular structure in the crystalline form. The bond lengths within the ethoxy and imine groups, such as O1—C2 at 1.359 (4) Å, O1—C11 at 1.423 (4) Å, C13=N1 at 1.262 (3) Å, and C14—N1 at 1.415 (5) Å, are consistent with established values for similar chemical environments. scienceopen.com

Another derivative, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, crystallizes with two independent molecules in the asymmetric unit, both displaying similar conformations. researchgate.net The crystal structure is triclinic with the space group P-1. researchgate.net The detailed crystallographic data for this compound is provided in the table below.

| Parameter | Value |

|---|---|

| Formula | C19H16FNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.6343(9) |

| b (Å) | 11.4720(10) |

| c (Å) | 13.8297(13) |

| α (°) | 102.466(7) |

| β (°) | 104.763(7) |

| γ (°) | 98.972(7) |

| Volume (ų) | 1552.7(2) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces dictate the supramolecular architecture and the physical properties of the crystalline material.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govrsc.org By mapping properties like dnorm onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map highlight significant contacts, often corresponding to hydrogen bonds. nih.govscienceopen.com

This analysis is complemented by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.govresearchgate.net These plots provide a quantitative breakdown of the different types of interactions contributing to the crystal packing.

For the Schiff base derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing come from H···H, C···H/H···C, and C···C interactions. nih.govresearchgate.net The vast number of hydrogen atoms on the molecular surface leads to a high percentage of H···H contacts, which are primarily dispersive in nature. nih.gov

The percentage contributions of these contacts are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 67.2 |

| C···H/H···C | 26.7 |

| C···C | 2.5 |

While contacts between hydrogen and carbon atoms dominate the crystal packing, interactions involving heteroatoms such as nitrogen, oxygen, and fluorine also play a crucial role, albeit to a lesser extent. These interactions are often more directional and can significantly influence the supramolecular assembly.

In the case of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, the contributions from heteroatom-involving interactions have been quantified. nih.govscienceopen.com For the fluoro-substituted derivative, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, weak C–H···F and C–H···N intermolecular hydrogen bonds are determinant for the crystal packing. researchgate.net The Hirshfeld analysis for this compound shows a different distribution of contacts due to the presence of the fluorine atom. researchgate.net

The percentage contributions for these interactions in both derivatives are presented in the tables below.

| Interaction Type | Contribution (%) |

|---|---|

| C···O/O···C | 2.0 |

| N···H/H···N | 1.4 |

| O···H/H···O | 0.2 |

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 28.7 |

| C···H/H···C | 27.1 |

| N···H/H···N | 26.4 |

| C···C | 6.0 |

| C···N/N···C | 6.1 |

| O···H/H···O | 3.7 |

| C···F/F···H | Not explicitly quantified but noted as determining packing |

Three-Dimensional Supramolecular Network Formation

The formation of a three-dimensional supramolecular network in the solid state is a critical aspect of the crystal engineering of organic molecules. This network is governed by a variety of non-covalent interactions, which dictate the packing of molecules and, consequently, the macroscopic properties of the crystal. For derivatives of 2-ethoxynaphthalen-1-amine, the interplay of hydrogen bonds and π-π stacking interactions is fundamental in the construction of these complex architectures.

Detailed crystallographic analysis of a closely related Schiff base derivative, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, provides significant insight into the potential supramolecular behavior of this compound itself. iucr.orgnih.gov In the crystal structure of this derivative, the molecules are interconnected through weak C-H···π interactions, which collectively guide the assembly into a three-dimensional framework. iucr.orgnih.govresearchgate.net

The primary amino group (-NH₂) and the ethoxy group (-OCH₂CH₃) of this compound are expected to be key players in forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen and the oxygen of the ethoxy group can act as acceptors. These interactions are fundamental in the directional organization of molecules in the crystal lattice.

The extended aromatic system of the naphthalene core provides a platform for significant π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute substantially to the stability of the crystal packing. The substitution pattern on the naphthalene ring can influence the nature and geometry of these stacking interactions.

The table below summarizes the key intermolecular contacts and their percentage contributions to the Hirshfeld surface for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, offering a model for the interactions that could be present in the crystal structure of this compound. nih.govscienceopen.com

| Intermolecular Contact | Contribution (%) |

| H···H | 67.2 |

| C···H/H···C | 26.7 |

| C···C | 2.5 |

| C···O/O···C | 2.0 |

| N···H/H···N | 1.4 |

| O···H/H···O | 0.2 |

Further details of the C-H···π interactions observed in the crystal structure of the derivative are provided in the following table. These interactions involve hydrogen atoms from various parts of the molecule acting as donors to the π-system of the naphthalene rings of adjacent molecules, highlighting the intricate connectivity that leads to the three-dimensional network. iucr.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C11-H11B···Cg1¹ | 0.97 | 2.91 | 3.799 | 153 |

| C16-H16···Cg2¹ | 0.93 | 2.96 | 3.728 | 141 |

| ¹ Cg1 and Cg2 represent the centroids of the naphthalene ring systems. |

While direct experimental data for the crystal structure of this compound is not available in the reviewed literature, the detailed analysis of its derivative strongly suggests that a combination of hydrogen bonding involving the amine and ethoxy groups, along with C-H···π and π-π stacking interactions of the naphthalene rings, would be the driving forces for the formation of a stable, three-dimensional supramolecular network. The specific geometry and strength of these interactions would ultimately determine the final crystal packing arrangement.

Computational Chemistry Investigations of 2 Ethoxynaphthalen 1 Amine and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. It is frequently used to study Schiff base derivatives of 2-Ethoxynaphthalen-1-amine. researchgate.net These theoretical studies are often performed in conjunction with experimental techniques like X-ray crystallography and Hirshfeld surface analysis to provide a comprehensive understanding of molecular structure and intermolecular interactions. tandfonline.comresearchgate.net DFT calculations allow for the exploration of quantum chemical descriptors that can elucidate the potential activity of these compounds. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. DFT is employed to calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Molecular orbital diagrams, constructed from these calculations, provide a visual representation of the electron distribution and energy levels within the molecule. fiveable.mepressbooks.pub For derivatives of this compound, these analyses reveal how the electron density is distributed across the naphthalene (B1677914) ring system and the substituent groups. This information is crucial for predicting the outcomes of chemical reactions, as reactions often occur through the interaction of the HOMO of one reactant with the LUMO of another. numberanalytics.com

Table 1: Quantum Chemical Descriptors for this compound Analogues (Illustrative) Note: The following table is an illustrative example based on typical values found in DFT studies of similar aromatic amines. Exact values for this compound would require a specific computational study.

| Descriptor | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Computational energy minimization is used to identify the most stable conformation, which corresponds to the lowest point on the potential energy surface. nih.gov For analogues of this compound, such as Schiff base derivatives, a key conformational feature is the dihedral angle (twist) between the naphthalene ring system and the adjacent phenyl ring. researchgate.netresearchgate.net

For example, in the crystal structure of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, the two ring systems are twisted relative to each other by 51.40°. researchgate.net Similarly, for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline, the dihedral angle between the naphthalene and benzene (B151609) rings is 64.61°. researchgate.net DFT calculations can reproduce these geometries with high accuracy, confirming the experimentally observed structures as energy minima. These studies help rationalize the observed crystal packing and can predict the most likely conformation in solution. caltech.edu

Theoretical Mechanistic Studies

Computational chemistry is instrumental in mapping out the step-by-step processes of chemical reactions, known as reaction mechanisms. rsc.org For complex reactions, exploring all possible pathways experimentally can be prohibitive. Theoretical studies allow for an efficient, automated search of the chemical space to identify the most plausible reaction routes. nih.gov This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. bath.ac.uk It represents the energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. bath.ac.uk

Once a transition state structure is located, its energy is calculated to determine the activation energy of the reaction step. chemrxiv.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction pathway downhill from the transition state, confirming that it correctly connects the desired reactants and products. nih.gov This methodology is broadly applicable to understanding the reactivity of amines, such as in alkylation or borylation reactions. msu.edunih.gov

Beyond characterizing single steps, computational methods can predict entire reaction networks and the selectivity of a reaction (i.e., why one product is formed over another). rsc.org By comparing the activation energies of competing pathways, chemists can predict which reaction is kinetically favored. nih.gov

For instance, in electrophilic aromatic substitution reactions involving this compound, theoretical calculations can predict whether an incoming electrophile will preferentially attack at certain positions on the naphthalene ring. These predictions are based on the relative energies of the transition states for each possible pathway. This approach has been successfully used to understand selectivity in reactions like the amine-mediated borylation of arenes, where different reaction pathways were identified depending on the properties of the amine used. nih.gov Such predictive power is invaluable for designing new synthetic methods and optimizing reaction conditions. nih.govcecam.org

Correlation between Experimental and Computational Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. eurjchem.com When computational predictions align well with experimental data, it builds confidence in the theoretical model, allowing it to be used for predictions where experimental data is unavailable.

In the study of this compound analogues, DFT-calculated molecular structures are frequently compared with data obtained from single-crystal X-ray diffraction. researchgate.neteurjchem.com This comparison typically involves key geometric parameters such as bond lengths and bond angles. The high degree of correlation often observed between the calculated (gas-phase) and experimental (solid-state) structures validates the accuracy of the chosen DFT method. hep.com.cn For example, studies on N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline have demonstrated a good agreement between the geometric parameters optimized by DFT and those determined by X-ray analysis. researchgate.net This synergy between theory and experiment is essential for building robust models of molecular behavior.

Table 2: Comparison of Selected Experimental (X-ray) and Computational (DFT) Bond Lengths for an Analogue, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine scienceopen.com Note: This table presents data for a closely related Schiff base derivative to illustrate the typical correlation between experimental and theoretical values.

| Bond | Experimental Bond Length (Å) [X-ray] | Significance |

|---|---|---|

| O1—C2 | 1.359 (4) | Bond between oxygen and the naphthalene ring. |

| O1—C11 | 1.423 (4) | Bond within the ethoxy group (oxygen to ethyl carbon). |

| C13=N1 | 1.262 (3) | Imine double bond of the Schiff base. |

| C14—N1 | 1.415 (5) | Bond between the imine nitrogen and the second ring system. |

Mechanistic Organic Reactions Involving 2 Ethoxynaphthalen 1 Amine and Its Transformations

Nucleophilic Reactivity of the Amino Group

The amino group (-NH2) of 2-Ethoxynaphthalen-1-amine is a primary determinant of its chemical

Advanced Applications and Functional Materials Based on 2 Ethoxynaphthalen 1 Amine Derivatives

Role as Versatile Intermediates in Multi-Step Organic Synthesis

The chemical reactivity of 2-Ethoxynaphthalen-1-amine, particularly the nucleophilicity of the primary amine group, establishes it as a versatile intermediate in multi-step organic synthesis. libretexts.org Amines are effective nucleophiles that readily react with various electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-nitrogen bonds. libretexts.orgopenstax.org This reactivity allows for the construction of more complex molecular architectures, positioning the compound as a key building block for high-value chemicals. researchgate.netenamine.netchemistryworld.com

The naphthalene (B1677914) framework is a common structural motif in various biologically active compounds, including those with pesticidal properties. nih.gov Derivatives of this compound can be elaborated through reactions like acylation or formylation to produce key intermediates for the agrochemical industry. researchgate.net For instance, the synthesis of novel β-naphthol derivatives containing benzothiazolylamino groups has been shown to yield compounds with significant pesticidal activity. nih.gov The structural similarity and reactivity of this compound make it a suitable starting material for analogous synthetic pathways aimed at discovering new and effective agrochemicals.

In medicinal chemistry, the naphthalene core is present in numerous therapeutic agents. Compounds derived from naphthalene exhibit a wide range of biological activities, including antimicrobial and antiparasitic effects. researchgate.net this compound serves as a valuable starting point for synthesizing complex pharmaceutical intermediates. researchgate.netenamine.net The amine group can be modified to introduce diverse functionalities, enabling the exploration of new chemical space in drug discovery. researchgate.net The conversion of related naphthalene structures, such as 2-acetyl-1-hydroxynaphthalene, into intermediates for biologically active pyran-diones highlights the potential of functionalized naphthalenes in synthesizing complex, pharmaceutically relevant molecules. researchgate.net

Photophysical Applications of Fluorescent Derivatives

Naphthalene derivatives are a significant class of organic fluorophores used in applications ranging from fluorescent sensors to materials for light-emitting diodes. researchgate.netup.ptup.pt Their photophysical properties are highly tunable based on the nature and position of substituents on the aromatic core. up.ptup.pt

The fluorescence of the naphthalene scaffold can be significantly enhanced by strategic substitution. researchgate.netup.ptup.pt While unsubstituted naphthalene is weakly fluorescent, the introduction of electron-donor and electron-acceptor groups can dramatically increase its fluorescence quantum yield. researchgate.netup.ptup.pt This enhancement is often attributed to an Intramolecular Charge Transfer (ICT) mechanism, where excitation with light causes a shift of electron density from the donor to the acceptor part of the molecule. researchgate.netup.ptup.pt The amino and ethoxy groups of this compound are both strong electron donors, making it an excellent starting point for designing ICT-based fluorophores. By incorporating an electron-accepting group into the molecule, highly fluorescent derivatives can be synthesized. nih.gov These derivatives often exhibit high quantum yields and excellent photostability due to the rigid, conjugated π-electron system of the naphthalene core. nih.gov

The photophysical characteristics of naphthalene-based fluorophores are key to their application. These properties, including excitation and emission spectra, quantum yields, and Stokes shifts, are sensitive to both the molecular structure and the surrounding environment, such as solvent polarity. researchgate.netup.ptnih.gov For example, changes in solvent can lead to substantial shifts in the fluorescence spectrum, a phenomenon known as solvatochromism. nih.gov The study of these properties provides insight into the excited-state dynamics of the molecule. Naphthalene derivatives have been engineered to act as selective fluorescent probes for detecting ions like Al³⁺, with detection limits in the nanomolar range. rsc.org

Below is a table illustrating typical photophysical properties for representative naphthalene-based fluorescent dyes.

| Compound Class | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Stokes Shift | Solvent |

| Donor-Acceptor Naphthalene Derivative | ~350 nm | ~450 nm | > 0.5 | ~100 nm | Ethanol |

| Naphthalene-based Schiff Base | ~380 nm | ~490 nm | ~0.4 | ~110 nm | Acetonitrile |

| Naphthalene-bridged Disilane | ~330 nm | ~410 nm | Variable | ~80 nm | Cyclohexane |

Note: The data in this table are illustrative examples based on typical values for naphthalene-based fluorophores and are meant to represent the types of properties studied. researchgate.netmdpi.comnih.gov

Coordination Chemistry and Ligand Design

The amine functional group is a fundamental building block in coordination chemistry, acting as a Lewis base to coordinate with metal ions. nih.govrsc.org this compound can function directly as a simple monodentate ligand through its nitrogen atom or, more commonly, serve as a precursor for the synthesis of more complex multidentate ligands. libretexts.org

The primary amine of this compound can be readily converted into an imine through a condensation reaction with an aldehyde or ketone, forming a Schiff base. nih.gov Schiff bases are a highly important class of ligands in coordination chemistry. nih.gov For example, a Schiff base prepared from 2-ethoxy-1-naphthaldehyde (B42516) demonstrates the formation of an imine C=N bond that is crucial for metal coordination. nih.gov By choosing a di- or trialdehyde, multidentate ligands can be created that bind to a metal center through multiple sites, an effect known as chelation. libretexts.org The design of such ligands is central to the development of new catalysts and functional metal complexes. nih.govrsc.org The versatility of the amine group allows for the synthesis of ligands with varying denticity (the number of binding sites), such as bidentate or tridentate systems, which can stabilize a wide range of metal ions in diverse coordination geometries. nih.govlibretexts.orgrsc.org

Schiff Bases as Ligands for Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. The imine (-C=N-) linkage is crucial for their ability to form stable complexes with a wide range of metal ions. While specific studies on Schiff bases derived directly from this compound are not extensively documented in broad literature, the general principles of Schiff base chemistry allow for extrapolation.

The synthesis of a Schiff base from this compound would involve its reaction with a suitable carbonyl compound. The resulting ligand would possess at least one coordination site at the imine nitrogen. Depending on the structure of the aldehyde or ketone used, additional donor atoms (such as oxygen or sulfur) could be introduced, leading to bidentate or polydentate ligands.

Table 1: Potential Schiff Base Ligands Derived from this compound and Their Metal Complexation Characteristics

| Aldehyde/Ketone Reactant | Potential Ligand Structure | Expected Coordination Sites | Potential Metal Ions |

| Salicylaldehyde | Tridentate (ONO) | Imine Nitrogen, Phenolic Oxygen, Ether Oxygen | Co(II), Ni(II), Cu(II), Zn(II) |

| 2-Pyridinecarboxaldehyde | Bidentate (NN) | Imine Nitrogen, Pyridyl Nitrogen | Ru(II), Fe(II), Pt(II) |

| Acetylacetone | Bidentate (NO) | Imine Nitrogen, Enolic Oxygen | V(IV), Mn(II), Fe(III) |

The presence of the bulky and electron-rich ethoxynaphthalene group in these potential ligands could influence the stereochemistry and electronic properties of the resulting metal complexes, potentially leading to novel catalytic or material properties.

Applications in Catalysis

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. These reactions include oxidation, reduction, polymerization, and various coupling reactions. The catalytic efficiency of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and the tunable steric and electronic environment provided by the Schiff base ligand.

While direct catalytic applications of this compound-derived Schiff base complexes are not prominently reported, related naphthaldehyde-based Schiff base complexes have shown promise. For instance, manganese(III) complexes of Schiff bases derived from hydroxynaphthaldehydes have been used as catalysts for the epoxidation of alkenes. It is plausible that complexes derived from this compound could exhibit similar catalytic prowess, with the ethoxy group potentially modifying the solubility and electronic nature of the catalyst.

Medicinal Chemistry Significance of Derivatives

The naphthalene core is a common feature in many biologically active compounds. The functionalization of this core, as seen in this compound, provides a template for the development of new therapeutic agents.

Exploration of Potential Biological Activities (e.g., anti-inflammatory, antimicrobial, anticancer, antioxidant)

Derivatives of naphthalene have been investigated for a wide array of biological activities. The introduction of amine and ethoxy substituents can modulate these activities.

Anti-inflammatory Activity: Naphthalene derivatives are known to possess anti-inflammatory properties. For instance, aminomethyl derivatives of 2-naphthol (B1666908) have been synthesized and screened as potential anti-inflammatory agents. The structural similarities suggest that derivatives of this compound could also exhibit such activity.

Antimicrobial Activity: Schiff bases and their metal complexes are a well-established class of antimicrobial agents. The mode of action is often attributed to the imine group, with chelation to a metal ion sometimes enhancing the activity. Naphthyl-containing thiazole (B1198619) derivatives have demonstrated antibacterial and antifungal properties. It is therefore reasonable to hypothesize that Schiff bases of this compound could show antimicrobial efficacy.

Anticancer Activity: Numerous naphthalene derivatives have been evaluated for their anticancer potential. For example, derivatives of 2-acylamine-1,4-naphthoquinone have shown antitumor activity. The cytotoxic potential of aminobenzylnaphthols, which share structural motifs, has also been explored against various cancer cell lines.

Antioxidant Activity: The ability to scavenge free radicals is an important therapeutic property. Schiff bases containing phenol (B47542) rings have been shown to possess antioxidant capabilities. The naphthol-like structure within this compound suggests that its derivatives could also exhibit antioxidant effects.

Table 2: Summary of Potential Biological Activities of this compound Derivatives Based on Related Structures

| Biological Activity | Related Compound Class | Postulated Mechanism of Action |

| Anti-inflammatory | Aminomethyl derivatives of 2-naphthol | Inhibition of inflammatory mediators |

| Antimicrobial | Naphthylthiazolylamine derivatives | Disruption of microbial cell membranes or essential enzymatic processes |

| Anticancer | 2-Acylamine-1,4-naphthoquinone derivatives | Induction of apoptosis, inhibition of topoisomerase |

| Antioxidant | Phenolic Schiff bases | Free radical scavenging via hydrogen atom donation |

Role as Starting Materials for Important Medicinal Substances

A key role of unique chemical building blocks in medicinal chemistry is to serve as precursors for the synthesis of more complex, biologically active molecules. 2-Naphthol, a related compound, is a versatile precursor for the synthesis of various heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer effects.

Given its reactive amine group, this compound is a suitable starting material for the construction of various heterocyclic systems, such as oxazines, quinolines, and other fused-ring structures. The synthesis of such heterocyclic compounds is a major focus in medicinal chemistry due to their prevalence in approved drugs and natural products. The ethoxynaphthalene moiety could confer desirable pharmacokinetic properties, such as increased lipophilicity, to the final medicinal substance.

Future Research Perspectives

Development of Sustainable and Green Synthetic Routes for 2-Ethoxynaphthalen-1-amine

Traditional synthetic routes to aromatic amines often involve harsh reaction conditions and the use of hazardous reagents. Future research must prioritize the development of environmentally benign and efficient methods for synthesizing this compound. Green chemistry approaches could include:

Catalytic Hydrogenation: Investigating the catalytic hydrogenation of the corresponding nitro-naphthalene precursor, 2-ethoxy-1-nitronaphthalene. This would involve screening highly efficient and selective heterogeneous catalysts (such as those based on platinum, palladium, or nickel) to minimize waste and energy consumption. evonik.comtaylorandfrancis.com

Reductive Amination: Exploring one-pot reductive amination processes from suitable keto-precursors. This method is considered a green and effective way to produce amines and could be adapted for this specific molecule. rsc.org

Use of Green Solvents: Shifting from conventional volatile organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents. The use of ultrasound sonication in conjunction with green solvents has been shown to be an efficient synthetic method for other heterocyclic compounds and could be explored here. sibran.ru

Renewable Feedstocks: Researching pathways that utilize renewable platform compounds, such as those derived from lignocellulose, to construct the naphthalene (B1677914) core, representing a long-term goal for sustainable production. rsc.org

The successful development of such methods would not only reduce the environmental footprint of its production but also enhance the economic viability for potential large-scale applications.

Discovery of Novel Reactivities and Transformation Pathways

The reactivity of this compound is dictated by the nucleophilic amino group and the electron-rich naphthalene ring system, which is further activated by the ethoxy group. While it is expected to undergo typical reactions of primary aromatic amines, future research could uncover novel transformations. evonik.com

Key areas for exploration include:

Diazotization Chemistry: The primary amine group can be readily converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano) onto the naphthalene ring. Exploring the subsequent coupling reactions could lead to novel azo dyes with unique photophysical properties.

C-N Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Buchwald-Hartwig amination) could be employed to synthesize more complex derivatives. Investigating its use as a coupling partner could yield novel ligands, catalysts, or pharmaceutically relevant scaffolds.

Polymerization: As a bifunctional monomer (amine and aromatic ring), it could be used in condensation polymerization reactions to create novel polyamides or polyimines with high thermal stability and potentially interesting optical properties derived from the naphthalene unit.

Cyclization Reactions: Investigating intramolecular or intermolecular cyclization reactions could lead to the synthesis of novel nitrogen-containing heterocyclic systems fused to the naphthalene core, which are structures of interest in medicinal chemistry.

Understanding the full scope of its reactivity is crucial for establishing it as a versatile building block in organic synthesis.

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and materials discovery. researchgate.net These computational tools can significantly accelerate research into this compound by:

Retrosynthetic Analysis: AI-powered platforms can predict and propose novel and efficient synthetic routes, deconstructing the target molecule into simpler, readily available starting materials. mindmapai.apprsc.org This can help overcome challenges in planning the synthesis of complex derivatives.

Reaction Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for any given transformation involving this compound, thereby minimizing the need for extensive trial-and-error experimentation and improving yields. mdpi.compharmafeatures.com

Property Prediction: AI models, particularly graph neural networks, can predict the physicochemical, optical, and electronic properties of hypothetical derivatives of this compound. pharmafeatures.com This allows for the in silico design and screening of new molecules for specific applications, such as in advanced materials, before committing to their synthesis.

Automated Synthesis: AI-driven algorithms can be integrated with robotic platforms to enable the automated, high-throughput synthesis and testing of libraries of compounds derived from this compound, accelerating the discovery of new functional materials. pharmafeatures.com

By leveraging these powerful computational tools, researchers can navigate the vast chemical space associated with this molecule more efficiently, leading to faster innovation. rsc.org

Exploration of Emerging Functional Applications in Advanced Materials Science

The inherent properties of the naphthalene ring system—rigidity, planarity, and fluorescence—make naphthalene derivatives attractive for materials science. The addition of the ethoxy and amine functional groups to this core in this compound provides handles for tuning its properties and incorporating it into larger systems. Future research should explore its potential as:

A Building Block for Organic Semiconductors: The electron-rich aromatic system suggests potential for use in organic electronics. Derivatives could be synthesized and evaluated as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs).

Fluorescent Probes and Sensors: Naphthalene-based compounds are often fluorescent. chemimpex.com Research could focus on developing this compound derivatives as fluorescent probes for detecting specific analytes (e.g., metal ions, pH changes) through mechanisms like photoinduced electron transfer (PET).

High-Performance Polymers: Its rigid structure could be exploited to synthesize polymers with high thermal stability, mechanical strength, and specific refractive indices. Such materials could find applications in advanced coatings, membranes, or optical films.

Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for metals. The potential of this compound and its derivatives to adsorb onto metal surfaces and protect them from corrosive environments warrants investigation.

Systematic investigation into these areas could unlock novel, high-value applications for this versatile chemical compound.

Q & A

What are the key synthetic routes for preparing 2-Ethoxynaphthalen-1-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, ethoxylation of 1-amino-2-hydroxynaphthalene using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions can yield the target compound. Optimization of solvent polarity (e.g., DMF vs. ethanol) and reaction temperature (80–120°C) significantly impacts yield, with higher temperatures favoring faster kinetics but risking decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the amine with >95% purity .

Advanced Research Focus:

Advanced methods include catalytic asymmetric synthesis for enantiomerically pure derivatives. For instance, palladium-catalyzed coupling reactions or enzymatic resolution may be employed. Challenges include managing steric hindrance from the naphthalene ring and ensuring regioselectivity during ethoxylation. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and side products (e.g., over-alkylation) .

How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Basic Research Focus:

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For example, SHELX software can refine atomic positions and thermal displacement parameters to validate bond lengths (e.g., C-O ether linkage: ~1.42 Å) and angles (C-N-C: ~120°) . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, while WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .

Advanced Research Focus:

High-resolution synchrotron XRD can detect subtle conformational changes induced by substituents on the naphthalene ring. Hydrogen-bonding patterns (e.g., N-H···O interactions) and π-π stacking distances (3.5–4.0 Å) can be analyzed using graph-set notation to predict supramolecular assembly . For disordered structures, twin refinement in SHELXL or Bayesian statistics may improve model accuracy .

What analytical techniques are most effective for characterizing purity and stability of this compound under varying storage conditions?

Basic Research Focus:

- HPLC-DAD/UV: Quantifies purity (>99%) and detects degradation products (e.g., oxidation to nitroso derivatives).

- NMR (¹H/¹³C): Assigns proton environments (e.g., ethoxy group δ 1.2–1.4 ppm) and confirms absence of solvents.

- TGA/DSC: Assesses thermal stability (decomposition onset >200°C) and hygroscopicity .

Advanced Research Focus:

Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS identify trace degradants. Isotopic labeling (e.g., ¹⁵N) tracks amine proton exchange in D₂O, revealing susceptibility to hydrolysis . Computational models (DFT) predict degradation pathways by calculating bond dissociation energies (BDEs) .

How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be reconciled?

Advanced Research Focus:

Contradictions often stem from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentration). For example, reported IC₅₀ values for anticancer activity may differ due to mitochondrial toxicity interference. Meta-analysis using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for target binding vs. cell viability) can resolve discrepancies . Triangulation with structural analogs (e.g., 2-methoxy derivatives) clarifies structure-activity relationships (SAR) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Segregate amine-contaminated waste for incineration or neutralization (pH 7–9) .

Advanced Research Focus:

Monitor airborne concentrations via gas detection tubes (detection limit: 0.1 ppm). Degradation studies under UV light identify phototoxic byproducts (e.g., quinone imines), necessitating amber glass storage .

How can computational chemistry aid in predicting the reactivity and intermolecular interactions of this compound?

Advanced Research Focus:

- Molecular Dynamics (MD): Simulates solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility.

- Docking Studies (AutoDock Vina): Models interactions with biological targets (e.g., kinase enzymes) by analyzing binding poses and hydrogen-bond networks .

- QSPR Models: Correlates Hammett σ values of substituents with reaction rates in SNAr mechanisms .

What strategies optimize the regioselectivity of ethoxylation in naphthalene-1-amine derivatives?

Advanced Research Focus:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amine) to steer ethoxylation to the 2-position.

- Metal Catalysis: Cu(I)-mediated Ullmann coupling enhances selectivity by stabilizing transition states .

- Microwave Synthesis: Rapid heating (150°C, 10 min) reduces side reactions compared to conventional reflux .

How do intermolecular forces influence the crystallization behavior of this compound?

Advanced Research Focus:

Hydrogen-bond donor/acceptor ratios (e.g., N-H vs. O-C₂H₅) determine crystal packing motifs. For example, N-H···O hydrogen bonds (2.8–3.2 Å) favor layered structures, while CH-π interactions (3.3 Å) stabilize polymorphs. Screening solvents with varying H-bonding capacities (e.g., methanol vs. toluene) can selectively nucleate desired polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.